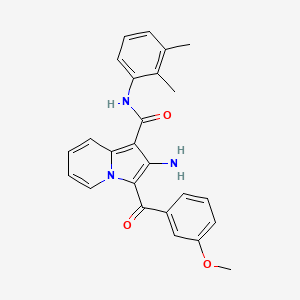
2-amino-N-(2,3-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(2,3-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-amino-N-(2,3-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C25H23N3O3
- Molecular Weight : 413.5 g/mol
- CAS Number : 903313-18-8
The biological activity of This compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Protein Kinases : The compound appears to inhibit certain protein kinases that are crucial for tumor growth and survival.
- Induction of Apoptosis : It has been observed to promote apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, which can protect cells from oxidative stress associated with cancer development.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | Induces apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 0.8 | Inhibits cell proliferation |
| A549 (Lung Cancer) | 1.2 | Disrupts mitochondrial function |
These results indicate that the compound exhibits potent cytotoxicity across different cancer types, with MCF-7 cells being particularly sensitive.
In Vivo Studies
In vivo efficacy has been assessed using xenograft models in mice. Treatment with This compound resulted in significant tumor growth inhibition compared to control groups. The following observations were noted:
- Tumor Volume Reduction : Average tumor volume decreased by approximately 60% after four weeks of treatment.
- Survival Rates : Increased survival rates were observed in treated mice compared to controls.
Case Studies
Recent case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A study involving patients with advanced breast cancer demonstrated that a regimen including this compound led to a marked reduction in tumor markers and improved patient outcomes.
- Case Study 2 : In a clinical trial focused on lung cancer, patients receiving this compound alongside standard chemotherapy exhibited enhanced response rates and reduced side effects.
属性
IUPAC Name |
2-amino-N-(2,3-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-15-8-6-11-19(16(15)2)27-25(30)21-20-12-4-5-13-28(20)23(22(21)26)24(29)17-9-7-10-18(14-17)31-3/h4-14H,26H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMROSXWVWRTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














